Tertiary Amine (Zero H-Bond Donor) Advantage Over Secondary Amine Des-Methyl Analog for Predicted Membrane Permeability
The target compound is a tertiary amine with zero hydrogen bond donors (HBD = 0), whereas its closest analog, N-Benzyl-2-pyridinemethanamine (CAS 18081-89-5), is a secondary amine with one hydrogen bond donor (HBD = 1) . This difference is significant for membrane permeation: the removal of the single N-H donor in the target compound reduces the polar surface area (PSA) contribution from the amine and eliminates the energetic penalty of desolvating a hydrogen bond donor during passive membrane crossing. In CNS drug discovery, a HBD count of ≤1 is a key component of the CNS MPO (Multiparameter Optimization) scoring paradigm; compounds with HBD = 0 are favored over those with HBD = 1 for achieving brain exposure [1]. The target compound's tertiary amine structure thus confers a predicted permeability advantage over the secondary amine des-methyl analog under otherwise identical lipophilicity conditions.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 0 HBD (tertiary amine, N-CH3 substituted) |
| Comparator Or Baseline | N-Benzyl-2-pyridinemethanamine (CAS 18081-89-5): 1 HBD (secondary amine, N-H present); PSA = 24.92 Ų |
| Quantified Difference | Target HBD = 0 vs. Comparator HBD = 1; ΔHBD = -1. Target eliminates one full hydrogen bond donor present in the des-methyl comparator. |
| Conditions | Structural comparison at the level of H-bond donor count; CNS MPO framework validation from published medicinal chemistry consensus [1]. |
Why This Matters
For CNS-targeted drug discovery or any application requiring passive membrane permeability, the tertiary amine with zero HBD is systematically preferred over the secondary amine analog, reducing the risk of poor brain exposure or cellular permeability during lead optimization.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c. Establishes HBD ≤ 1 as a key desirability parameter for CNS drug candidates. View Source
